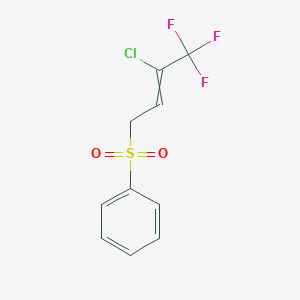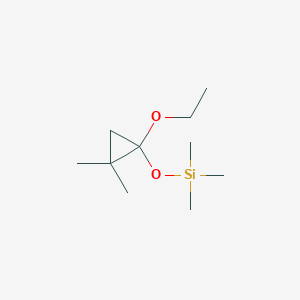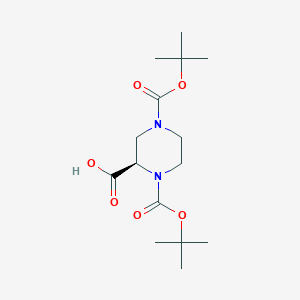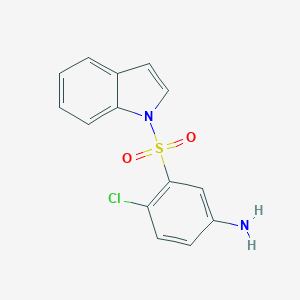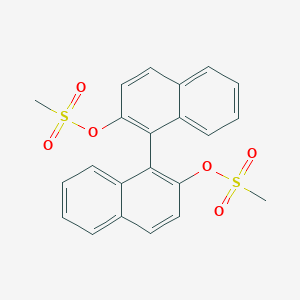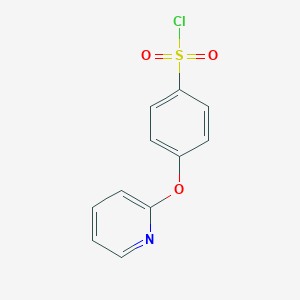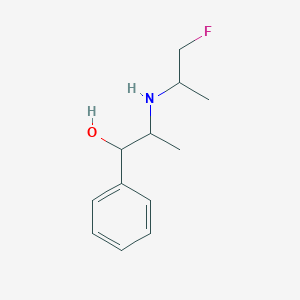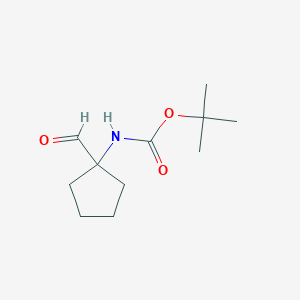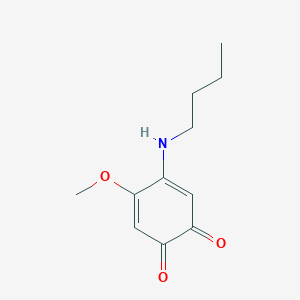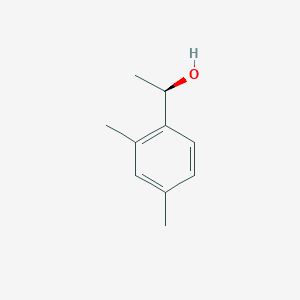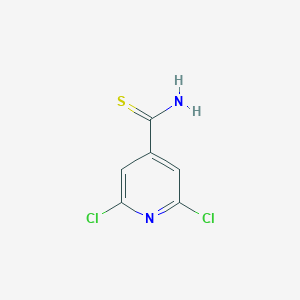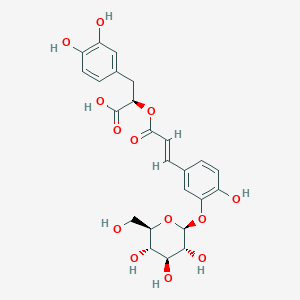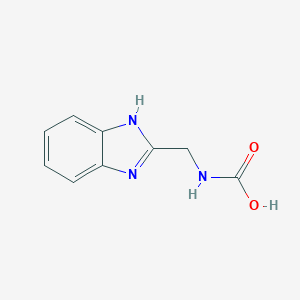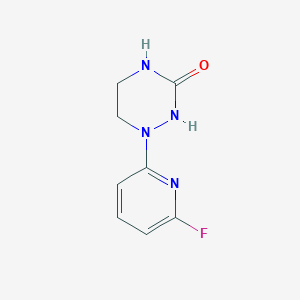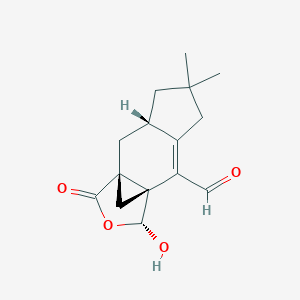
Hyphodontal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hyphodontal is a natural product that has been isolated from the fungus Hyphodontia sp. It has been found to have potent biological activities and has been the focus of scientific research in recent years.
Aplicaciones Científicas De Investigación
Hypericum perforatum extract and Cortical Plasticity
- A study on Hypericum perforatum (HYP) extract, a commonly used complementary alternative medicine for depression, explored its effects on cortical plasticity in humans. The study found that a single oral dose of HYP extract modulated cortical plasticity, particularly reversing long-term depression-like plasticity induced by cathodal transcranial direct current stimulation (Concerto et al., 2017).
Sesquiterpenoids from Phlebia uda
- Research identified sesquiterpenoids, including hyphodontal, from the basidiomycete Phlebia uda. These compounds showed activity against plant pathogenic fungi and cancer cells, suggesting potential applications in agriculture and medicine (Schüffler et al., 2012).
Hyperoside and Endothelial Cell Protection
- Another study investigated hyperoside (Hyp), a flavonoid compound, for its protective effects against endothelial cell damage induced by oxidative stress. This research contributes to understanding the mechanisms of vascular protective effects of Hyp (Li et al., 2012).
Atypical Odontalgia Research
- Research on atypical odontalgia (AO), a form of dental pain, has explored somatosensory abnormalities and psychophysical factors predisposing to AO, suggesting implications for dental pain management (Ciaramella et al., 2013).
Hypnosis in Cognitive Neuroscience
- The use of hypnosis and suggestion in cognitive neuroscience has been studied for insights into both hypnosis itself and broader psychological processes, with applications in understanding and treating neuropsychological disorders (Oakley & Halligan, 2009).
Gingival Cold Allodynia in AO Patients
- A study on gingival cold allodynia in patients with atypical odontalgia revealed extended pain sensation following cold application, supporting the involvement of central mechanisms in AO and suggesting new clinical approaches for diagnosis and treatment (Zagury et al., 2011).
Dental Anxiety Management
- Dental treatments often involve managing patient anxiety and fear, and research has reviewed various methods for this, including hypnosis and pharmacological methods. Understanding these approaches is crucial for improving dental care experiences (De Stefano et al., 2019).
Pathophysiology and Management of AO
- Atypical odontalgia's pathophysiology has been explored, with evidence suggesting it is a neuropathic pain condition. Differential diagnoses and management strategies, including patient education and medication, are vital for effective treatment (Baad‐Hansen, 2008).
Hypnosis and Pain Management
- Hypnosis has shown a significant impact on both acute procedural pain and chronic pain conditions, suggesting its potential as a complementary approach in pain management (Patterson & Jensen, 2003).
Hypnosis in Surgery
- The use of hypnosis in surgery, or hypnodontics, has gained interest for its potential to complement and possibly enhance conscious sedation in minor surgical cases (Wobst, 2007).
Clinical Applications in Dentistry
- Advances in prosthodontics and operative dentistry have been explored, focusing on the use of materials like fiber-reinforced composites and their implications for dental health and welfare (Freilich, 2000).
Propiedades
Número CAS |
159736-40-0 |
|---|---|
Nombre del producto |
Hyphodontal |
Fórmula molecular |
C15H18O4 |
Peso molecular |
262.3 g/mol |
Nombre IUPAC |
(1S,7S,9S,12R)-12-hydroxy-5,5-dimethyl-10-oxo-11-oxatetracyclo[7.3.1.01,9.03,7]tridec-2-ene-2-carbaldehyde |
InChI |
InChI=1S/C15H18O4/c1-13(2)3-8-4-14-7-15(14,12(18)19-11(14)17)10(6-16)9(8)5-13/h6,8,12,18H,3-5,7H2,1-2H3/t8-,12+,14+,15+/m0/s1 |
Clave InChI |
ALQBGFIXBVZYPH-AZEZGGBOSA-N |
SMILES isomérico |
CC1(C[C@H]2C[C@]34C[C@]3([C@@H](OC4=O)O)C(=C2C1)C=O)C |
SMILES |
CC1(CC2CC34CC3(C(OC4=O)O)C(=C2C1)C=O)C |
SMILES canónico |
CC1(CC2CC34CC3(C(OC4=O)O)C(=C2C1)C=O)C |
Sinónimos |
Hyphodontal |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



